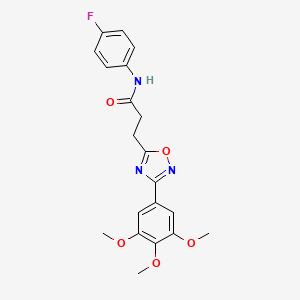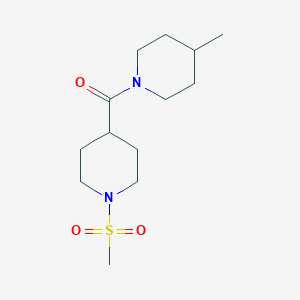
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is thought to involve its ability to bind to and remove excess metal ions, particularly copper and zinc, from the brain. These metal ions have been shown to play a role in the development of neurodegenerative diseases by promoting the formation of toxic protein aggregates. By removing these metal ions, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide may help to prevent the formation of these toxic aggregates and reduce the damage to brain cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to remove excess metal ions from the brain, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve synaptic function, reduce inflammation, and promote neuronal survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a relatively new drug and there is still much that is unknown about its long-term effects and potential side effects. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a small molecule drug and may not be suitable for all types of research.
Direcciones Futuras
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide. One area of interest is the development of new formulations of the drug that can be targeted to specific regions of the brain. Another area of interest is the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to determine the long-term safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in humans.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine and butyric anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In Alzheimer's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the levels of toxic beta-amyloid plaques in the brain, which are believed to be a key contributor to the development of the disease. In Huntington's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the accumulation of mutant huntingtin protein, which is the underlying cause of the disease. In Parkinson's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve motor function and reduce the levels of toxic alpha-synuclein protein in the brain.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-6-17(21)20(9-5-2)12-14-10-13-11-15(23-3)7-8-16(13)19-18(14)22/h7-8,10-11H,4-6,9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPYKHKOJLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)












